molecular formula C19H14ClNO5S2 B15035444 2-chloro-6-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

2-chloro-6-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B15035444
M. Wt: 435.9 g/mol
InChI Key: BGUCGBFDLSIEMA-DHDCSXOGSA-N
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Description

2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a variety of functional groups, including chloro, methoxy, oxo, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of nucleophilic aromatic substitution reactions to introduce the chloro and methoxy groups onto the aromatic ring. The thiazolidinone moiety can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxo group can produce thiazolidinone alcohols.

Scientific Research Applications

2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-6-METHOXYBENZOIC ACID: Shares the chloro and methoxy groups but lacks the thiazolidinone moiety.

    4-METHOXYBENZOIC ACID: Contains the methoxybenzoate structure but lacks the chloro and thiazolidinone groups.

    THIAZOLIDINONE DERIVATIVES: Compounds with similar thiazolidinone structures but different substituents on the aromatic ring.

Uniqueness

The uniqueness of 2-CHLORO-6-METHOXY-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H14ClNO5S2

Molecular Weight

435.9 g/mol

IUPAC Name

[2-chloro-6-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C19H14ClNO5S2/c1-24-12-5-3-11(4-6-12)18(23)26-16-13(20)7-10(8-14(16)25-2)9-15-17(22)21-19(27)28-15/h3-9H,1-2H3,(H,21,22,27)/b15-9-

InChI Key

BGUCGBFDLSIEMA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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